Cas no 103733-08-0 (Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate)

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate structure
103733-08-0 structure
Productnaam:Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
CAS-nummer:103733-08-0
MF:C15H20N2O5
MW:308.329704284668
CID:1138625
PubChem ID:13817914

Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate Chemische en fysische eigenschappen

Naam en identificatie

    • Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)propanedioate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester
    • 2-(Acetylamino)-2-&lt
    • (3-pyridyl)methyl&gt
    • malonsaeure-diethylester
    • 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester
    • diethyl acetamido(3-pyridylmethyl)malonate
    • diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate
    • AGN-PC-00O3Z2
    • CTK0D8374
    • diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate
    • Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) propionate
    • ACMC-20m6jz
    • SureCN5570727
    • diethyl 2-acetamido-2-(methylpyridin-3-yl)malonate
    • Propanedioic acid, (acetylamino)(3-pyridinylmethyl)-, diethyl ester; 2-(Acetylamino)-2-< (3-pyridyl)methyl> malonsaeure-diethylester; 2-acetylamino-2-pyridin-3-ylmethylmalonic acid diethyl ester; diethyl acetamido(3-pyridylmethyl)malonate; diethyl 2-(acetylamino)-2-(pyridin-3-ylmethyl)malonate; AGN-PC-00O3Z2; CTK0D8374; diethyl 2-(pyridin-3-ylmethyl)-2-acetamidomalonate; Ethyl (R,S)-2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl) pr
    • DTXSID50550464
    • diethyl 2-(3-pyridylmethyl)-2-acetamidomalonate
    • DXAPBGAZZFOROI-UHFFFAOYSA-N
    • Ethyl 2-acetamido-2-ethoxycarbonyl-3-(pyridin-3-yl)propionate
    • Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate
    • diethyl 2-(acetylamino)-2-(3-pyridylmethyl)malonate
    • SCHEMBL5570727
    • 103733-08-0
    • Inchi: InChI=1S/C15H20N2O5/c1-4-21-13(19)15(17-11(3)18,14(20)22-5-2)9-12-7-6-8-16-10-12/h6-8,10H,4-5,9H2,1-3H3,(H,17,18)
    • InChI-sleutel: DXAPBGAZZFOROI-UHFFFAOYSA-N
    • LACHT: CCOC(=O)C(CC1=CN=CC=C1)(C(=O)OCC)NC(=O)C

Berekende eigenschappen

  • Exacte massa: 308.13722174g/mol
  • Monoisotopische massa: 308.13722174g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 9
  • Complexiteit: 393
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 94.6Ų
  • XLogP3: 1

Artikelen aanbevelen

Aanbevolen leveranciers
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司